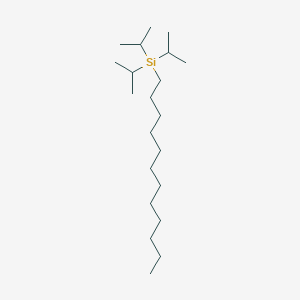

Silane, dodecyltris(1-methylethyl)-

Beschreibung

Silane, dodecyltris(1-methylethyl)-, is a branched organosilicon compound characterized by a central silicon atom bonded to one dodecyl (C₁₂H₂₅) group and three isopropyl (1-methylethyl, C₃H₇) groups. This structure combines a long hydrophobic alkyl chain with bulky substituents, imparting unique physicochemical properties such as high thermal stability, low surface energy, and resistance to oxidation.

The dodecyl chain enhances hydrophobicity, making the compound suitable for water-repellent coatings or additives in polymers. The isopropyl groups likely contribute to steric hindrance, reducing reactivity and improving stability under harsh conditions. Such properties align with broader silane applications, including concrete impregnation for corrosion resistance .

Eigenschaften

CAS-Nummer |

543717-21-1 |

|---|---|

Molekularformel |

C21H46Si |

Molekulargewicht |

326.7 g/mol |

IUPAC-Name |

dodecyl-tri(propan-2-yl)silane |

InChI |

InChI=1S/C21H46Si/c1-8-9-10-11-12-13-14-15-16-17-18-22(19(2)3,20(4)5)21(6)7/h19-21H,8-18H2,1-7H3 |

InChI-Schlüssel |

TUISKHLQRZDRDH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC[Si](C(C)C)(C(C)C)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Silane, dodecyltris(1-methylethyl)- typically involves the reaction of dodecyltrichlorosilane with isopropylmagnesium chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:

C12H25SiCl3+3(CH3

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights:

Substituent Diversity :

- The target silane’s dodecyl/isopropyl combination prioritizes hydrophobicity and steric protection, contrasting with the brominated or iodinated heterocycles in and , which introduce electronic asymmetry and halogen-mediated reactivity .

- Dodecyl methacrylate () lacks silicon but shares the dodecyl chain, emphasizing its role in polymer flexibility rather than surface modification .

Molecular Weight and Solubility: The target compound’s lower molecular weight (~282.6 g/mol) compared to halogenated analogs (431–472 g/mol) suggests better solubility in nonpolar solvents, advantageous for coating applications.

Thermal and Chemical Stability :

- Tris(1-methylethyl) groups in all silanes enhance stability, but the absence of halogens or heteroatoms in the target compound reduces susceptibility to nucleophilic attack, making it more durable in acidic/alkaline environments than bromo- or iodo-derivatives .

Application-Specific Behavior: Unlike dodecyl dimethylamine (a surfactant), the target silane’s silicon backbone and non-ionic structure make it less water-soluble but more effective in moisture-resistant coatings . Halogenated silanes (–6) are tailored for specialized roles (e.g., optoelectronics) due to their conjugated systems and halogen bonding, whereas the target compound’s simplicity suits bulk material modification .

Research Findings and Implications

- Concrete Protection : Silane impregnation () relies on small, penetrating molecules like methylethyl-substituted silanes. The target compound’s dodecyl chain may limit capillary penetration compared to smaller silanes (e.g., tetraethyl orthosilicate) but improve long-term hydrophobicity .

- Synthetic Pathways : The prevalence of tris(1-methylethyl) groups in specialized silanes (–6) suggests that the target compound could be synthesized via analogous alkylation or Grignard reactions, though scalability may depend on dodecyl availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.